
2-Hydroxy-(2-i-propyl-phenyl)-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-hydroxy-2-(2-propan-2-ylphenyl)acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxy-2-(2-propan-2-ylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxo-2-(2-propan-2-ylphenyl)acetate.
Reduction: The ester group can be reduced to the corresponding alcohol, ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for halogenation reactions.
Major Products Formed
Oxidation: Ethyl 2-oxo-2-(2-propan-2-ylphenyl)acetate.
Reduction: Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)ethanol.
Substitution: Halogenated derivatives of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate can be compared with similar compounds such as:
Ethyl 2-hydroxy-2-phenylacetate: Lacks the isopropyl group, resulting in different chemical and biological properties.
Methyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate: The methyl ester variant, which may exhibit different reactivity and applications.
Ethyl 2-hydroxy-2-(4-methylphenyl)acetate: Contains a methyl group on the phenyl ring, leading to variations in its chemical behavior.
The uniqueness of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C13H18O3/c1-4-16-13(15)12(14)11-8-6-5-7-10(11)9(2)3/h5-9,12,14H,4H2,1-3H3 |
Clave InChI |
HZHVSKBJGPSDCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


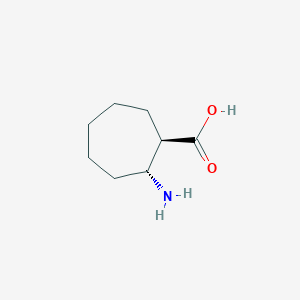
![N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide](/img/structure/B13873491.png)
![7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13873498.png)
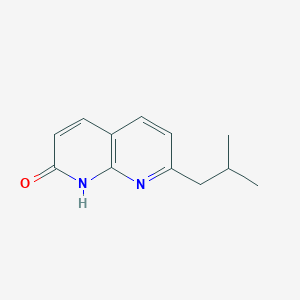
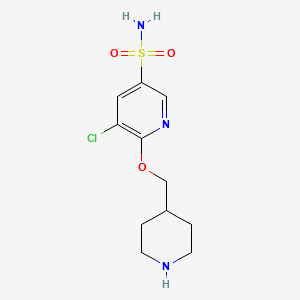
![(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13873517.png)
![N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13873518.png)
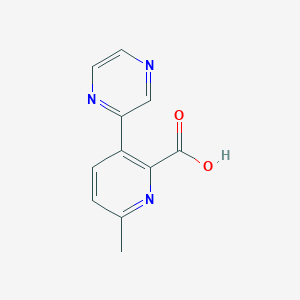
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
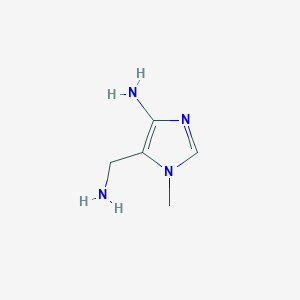
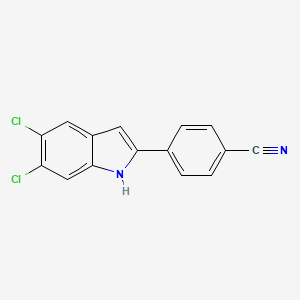
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)


